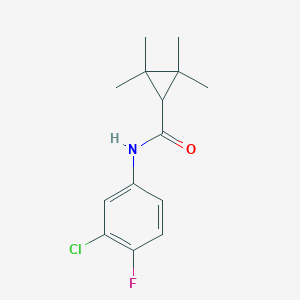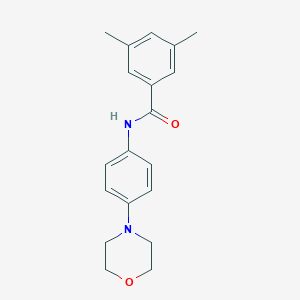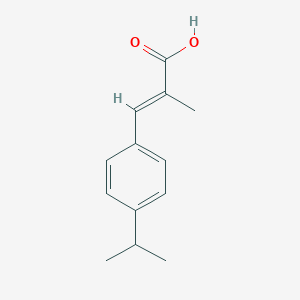
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 has gained a lot of attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, which can help to reduce the activity of neurons in the brain and prevent seizures.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA in the brain, which can help to reduce the activity of neurons and prevent seizures. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and have improved therapeutic properties. Another area of research is the identification of new targets for GABA aminotransferase inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential therapeutic applications.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Eigenschaften
Produktname |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Molekularformel |
C14H17ClFNO |
Molekulargewicht |
269.74 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17ClFNO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,17,18) |
InChI-Schlüssel |
YBYQOGHWAHCVQJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)